Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate
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Overview
Description
“Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate” is an organic compound. It likely contains a thiadiazole ring, which is a type of heterocycle . It also seems to have tert-butyl groups, which are bulky alkyl substituents, and a hydroxyphenyl group, which is a type of phenol .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the thiadiazole ring and the various substituents . The tert-butyl groups would likely add bulk to the molecule, and the hydroxyphenyl group could potentially form hydrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The thiadiazole ring might be able to participate in reactions with electrophiles or nucleophiles . The hydroxyphenyl group could potentially undergo reactions typical of phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the thiadiazole ring and the various substituents could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activities
A study highlighted the synthesis of thiazoles and their derivatives, demonstrating significant antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthesis and Reactions
Research on thiosemicarbazides, triazoles, and Schiff bases revealed their utility as antihypertensive agents, indicating a method for creating compounds with potential medical applications (Abdel-Wahab et al., 2008).
Pharmacological Properties
Another study focused on the cyclization of thiosemicarbazides to produce triazole and thiadiazole derivatives, exploring their pharmacological properties. This work contributes to the development of new drugs with central nervous system (CNS) activity (Maliszewska-Guz et al., 2005).
Chemiluminescence Studies
Investigations into the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes offer insights into novel analytical techniques and materials with unique light-emitting properties (Watanabe et al., 2010).
Drug Development
A study on the practical preparation of a compound related to the side chain of fourth-generation cephem antibiotics highlights the importance of chemical synthesis in developing new antibiotic agents (Tatsuta et al., 1994).
Safety and Hazards
Future Directions
Research on thiadiazole derivatives and other similar compounds is ongoing, and these compounds are often of interest in medicinal chemistry and other fields . Future research could potentially explore the synthesis, properties, and applications of “Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate” in more detail.
properties
IUPAC Name |
methyl 2-[[5-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-18(2,3)12-8-11(9-13(15(12)23)19(4,5)6)16-20-21-17(26-16)25-10-14(22)24-7/h8-9,23H,10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOENHQITFWRXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NN=C(S2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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